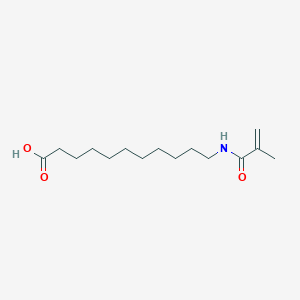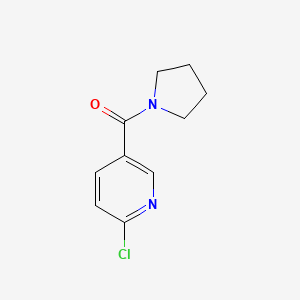
3-Cyclohexylthiophene
Übersicht
Beschreibung
3-Cyclohexylthiophene is an organic compound with the molecular formula C10H14S It is a derivative of thiophene, where a cyclohexyl group is attached to the third carbon of the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylthiophene typically involves the cyclohexylation of thiophene. One common method is the Friedel-Crafts alkylation, where thiophene reacts with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for precise control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclohexylthiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiophene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated thiophenes and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexylthiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is studied for its potential use in organic electronic devices, such as organic field-effect transistors and photovoltaic cells.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
Industry: It is used in the development of advanced materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 3-Cyclohexylthiophene in various applications depends on its chemical structure and reactivity. In organic electronics, its conjugated system allows for efficient charge transport, making it suitable for use in semiconducting materials. The cyclohexyl group can influence the compound’s solubility and processability, enhancing its performance in device fabrication.
Vergleich Mit ähnlichen Verbindungen
3-Hexylthiophene: Similar in structure but with a hexyl group instead of a cyclohexyl group.
3-Dodecylthiophene: Contains a dodecyl group, offering different solubility and electronic properties.
Poly(3-hexylthiophene): A polymeric form used extensively in organic photovoltaics and electronics.
Uniqueness: 3-Cyclohexylthiophene is unique due to the presence of the cyclohexyl group, which imparts distinct physical and chemical properties compared to its linear alkyl-substituted counterparts. This uniqueness can be leveraged to tailor materials for specific applications, particularly in the field of organic electronics.
Eigenschaften
IUPAC Name |
3-cyclohexylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-2-4-9(5-3-1)10-6-7-11-8-10/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHYZEFIPLFAOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
120659-35-0 | |
| Record name | Thiophene, 3-cyclohexyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30364026 | |
| Record name | 3-cyclohexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120659-34-9 | |
| Record name | 3-cyclohexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of the cyclohexyl group on the properties of poly(3-cyclohexylthiophene) (PC6T) compared to poly(3-hexylthiophene) (P3HT)?
A1: The bulky cyclohexyl substituent in PC6T leads to increased steric hindrance compared to the linear hexyl group in P3HT. [] This steric effect forces the thiophene rings out of a coplanar conformation, reducing the effective conjugation length. [] As a result, PC6T exhibits a larger band gap (2.3-2.4 eV) than P3HT, a lower nonlinear susceptibility, and significantly lower electrical conductivity in its oxidized state. []
Q2: How does the molecular structure of PC6T affect its polymerization and resulting polymer properties?
A2: The steric hindrance from the cyclohexyl group makes anodic polymerization of this compound ineffective. [] Successful polymerization is achieved using FeCl3, yielding PC6T with a peak molar mass of 73,000 g/mol. [] NMR analysis reveals predominantly 2,5-coupling of the thiophene units. []
Q3: Can PC6T self-assemble into ordered structures, and how does this impact its applications?
A3: While PC6T itself does not readily form nanowires, block copolymers containing PC6T blocks can self-assemble into ordered structures. For instance, poly(3-hexylthiophene)-b-poly(this compound) (P3HT-b-P3cHT) with a specific composition self-assembles into nanowires with widths around 12.5 nm and high aspect ratios. [] This self-assembly is driven by microphase separation of the P3HT and P3cHT blocks. [] Such ordered structures have potential applications in organic field-effect transistors and solar cells. []
Q4: How does the cyclohexyl group in PC6T affect its electrochemical properties compared to P3HT?
A4: Cyclic voltammetry studies indicate that PC6T exhibits lower cyclic stability than polyalkylthiophenes, including P3HT. [] This reduced stability is attributed to the steric hindrance caused by the cyclohexyl group, potentially hindering ion transport and leading to faster degradation during electrochemical cycling. []
Q5: What are the potential applications of PC6T and its derivatives in optoelectronic devices?
A5: PC6T and its block copolymers have been explored for applications in organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs). [] The microphase separation and self-assembly of P3HT-b-P3cHT, for example, influence charge transport properties in OFETs and contribute to the formation of efficient donor-acceptor interfaces in OPVs. [] Furthermore, the ability to tune the band gap of PC6T derivatives through structural modifications makes them promising for light-emitting diodes (LEDs) across the visible spectrum. []
Q6: How do different counterions affect the conductivity and morphology of PC6T?
A6: Research indicates that the conductivity and morphology of PC6T are significantly influenced by the choice of counterions used during doping. [] Variations in counterion size and interactions with the polymer chains can lead to differences in charge carrier mobility and the formation of distinct morphological features, ultimately impacting the material's performance in electronic devices. []
Q7: What are the key analytical techniques used to characterize PC6T and its derivatives?
A7: Various analytical techniques are employed to characterize PC6T and its derivatives, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides insights into the polymer structure, including regioregularity (e.g., head-to-tail vs. head-to-head coupling). []
- Gel Permeation Chromatography (GPC): Determines the molecular weight and polydispersity of the polymer. []
- UV-Vis Spectroscopy: Measures the absorption spectrum, providing information on the band gap and electronic transitions within the polymer. []
- Cyclic Voltammetry: Characterizes the electrochemical properties of the polymer, such as oxidation potential and stability. []
- Transmission Electron Microscopy (TEM): Visualizes the morphology and nanoscale features of polymer films. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-{[2-(3-Methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B1363665.png)
![Methyl 3-{5-[(methoxyimino)methyl]-2-furyl}-2-thiophenecarboxylate](/img/structure/B1363668.png)

![(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-phenyl)-methanone](/img/structure/B1363677.png)
![N-methoxy-1-[4-(4-methylsulfonylpiperazin-1-yl)-3-nitrophenyl]methanimine](/img/structure/B1363696.png)





